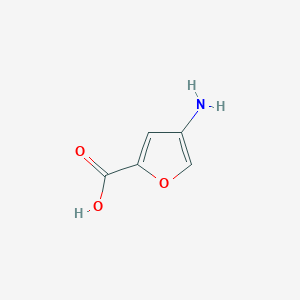

4-Aminofuran-2-Carboxylic Acid

CAS No.:

Cat. No.: VC17300284

Molecular Formula: C5H5NO3

Molecular Weight: 127.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5NO3 |

|---|---|

| Molecular Weight | 127.10 g/mol |

| IUPAC Name | 4-aminofuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C5H5NO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H,7,8) |

| Standard InChI Key | JZMYAVSMLZDPMH-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(OC=C1N)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Aminofuran-2-carboxylic acid belongs to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. The amino (-NH₂) and carboxylic acid (-COOH) functional groups at the 4- and 2-positions, respectively, confer distinct electronic and steric properties. X-ray crystallography of protected dipeptide derivatives reveals a stretched conformation, contrasting with the sickle-shaped structures of pyrrole-based analogues like netropsin . Density functional theory (DFT) calculations corroborate the stability of this linear geometry, which influences its biochemical interactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₅NO₃ | |

| Molecular Weight | 127.10 g/mol | |

| PubChem CID | 49766636 | |

| InChIKey | JZMYAVSMLZDPMH-UHFFFAOYSA-N | |

| Solubility | Limited data; soluble in polar solvents (inferred) | N/A |

Biological Activities and Mechanisms

Cytostatic and Antimicrobial Effects

4-Aminofuran-2-carboxylic acid exhibits a dual biological profile:

-

Cytostatic Activity: Strong inhibition of human cell line proliferation, though the exact mechanism remains unclear.

-

Antimicrobial Activity: Weak antibacterial effects in its free form, but significant enhancement upon complexation with metals like copper or zinc. For example, copper complexes demonstrate broad-spectrum activity against Gram-positive and Gram-negative bacteria, likely due to increased membrane permeability.

Contrast with DNA-Binding Agents

Proximicins A–C, natural γ-peptides containing 4-aminofuran-2-carboxylic acid, lack DNA-binding capability despite structural similarities to netropsin . X-ray and DFT analyses attribute this to their linear conformation, which prevents minor groove insertion—a hallmark of distamycin and netropsin . This divergence underscores the role of ring geometry in determining biological targets.

Table 2: Comparative Analysis of Cytostatic Agents

Bacterial Motility Inhibition

Structurally related furan-2-carboxylic acids, such as 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA), inhibit bacterial swarming and swimming at micromolar concentrations. Although direct evidence for 4-aminofuran-2-carboxylic acid is lacking, its analogous structure suggests potential quorum-sensing modulation—a hypothesis warranting experimental validation.

Applications in Pharmaceutical and Material Sciences

Precursor for Bioactive Molecules

The compound’s functional groups make it a versatile building block for:

-

Anticancer Agents: Derivatives like proximicins exploit the cytostatic profile for oncology applications .

-

Antimicrobial Complexes: Metal chelates offer a pathway to combat antibiotic-resistant pathogens.

Derivatization Strategies

Carboxylic acid groups in 4-aminofuran-2-carboxylic acid can undergo derivatization to enhance solubility or bioavailability. For instance, coupling with mono-N-(t-BOC)-propylenediamine converts the acid into an aliphatic amine, enabling further modifications with fluorescent tags or affinity matrices .

Future Research Directions

-

Mechanistic Studies: Elucidate the cytostatic pathway through proteomic or genomic approaches.

-

Synthetic Optimization: Develop scalable, eco-friendly synthesis routes using green chemistry principles.

-

Structure-Activity Relationships (SAR): Systematically modify the furan ring and substituents to enhance bioactivity.

-

In Vivo Toxicology: Assess pharmacokinetics and safety profiles in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume